N-((1H-吲哚-3-基)甲基)-2-((四氢呋喃-3-基)氧基)烟酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1H-indol-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as TH1834, is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications. TH1834 is a small molecule that has been shown to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In
科学研究应用
癌症中的代谢影响
N-((1H-吲哚-3-基)甲基)-2-((四氢呋喃-3-基)氧基)烟酰胺与烟酰胺 N-甲基转移酶 (NNMT) 的活性有关,NNMT 是一种在各种人类癌症中过表达的酶。NNMT 影响癌细胞的甲基化电位,消耗 S-腺苷蛋氨酸中的甲基单元。这种消耗导致稳定的代谢产物 1-甲基烟酰胺,并导致癌细胞的表观遗传状态发生改变,包括组蛋白低甲基化和促肿瘤基因产物的表达增强。这表明代谢酶失调与癌细胞甲基化格局的变化之间存在直接联系 (Ulanovskaya, Zuhl, & Cravatt, 2013)。
在肝脏营养代谢中的作用
NNMT 也因通过影响 Sirt1 蛋白稳定性来调节肝脏营养代谢而受到关注。NNMT 将烟酰胺(维生素 B3 的一种形式)甲基化以产生 N1-甲基烟酰胺 (MNAM),据观察 MNAM 与小鼠和人类的代谢参数相关。NNMT 的肝脏抑制影响葡萄糖和胆固醇代谢。这表明 NNMT 在肝脏中的代谢效应是由其产物 MNAM 介导的,并为维生素 B3 的调节途径提供了新的视角 (Hong et al., 2015)。
脂肪组织关联
研究表明,除了肝脏之外,脂肪细胞和脂肪组织还表达出大量的 NNMT。该酶的活性在 3T3-L1 细胞分化过程中增加,并且与高半胱氨酸的释放有关,高半胱氨酸是 NNMT 催化反应的产物。这支持了脂肪组织 NNMT 导致血浆高半胱氨酸水平升高的概念,尤其是在接受烟酸治疗的患者中 (Riederer et al., 2009)。
在代谢紊乱中的治疗潜力
人们越来越有兴趣开发 NNMT 抑制剂作为代谢紊乱的潜在治疗剂。NNMT 的小分子抑制剂与代谢疾病动物模型中的胰岛素敏感性、葡萄糖调节和体重减轻有关。此类抑制剂(如 JBSNF-000088)已显示可降低小鼠的血清和肝脏胆固醇以及肝脏甘油三酯水平,突出了 NNMT 作为代谢疾病治疗的潜在靶点 (Kannt et al., 2018)。
作用机制
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors . .
Mode of action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets . Without specific information on “N-((1H-indol-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide”, it’s difficult to provide a detailed explanation of its mode of action.
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple targets
Result of action
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
属性
IUPAC Name |
N-(1H-indol-3-ylmethyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-18(22-11-13-10-21-17-6-2-1-4-15(13)17)16-5-3-8-20-19(16)25-14-7-9-24-12-14/h1-6,8,10,14,21H,7,9,11-12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVNVSPHMRTKHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CC=N2)C(=O)NCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。